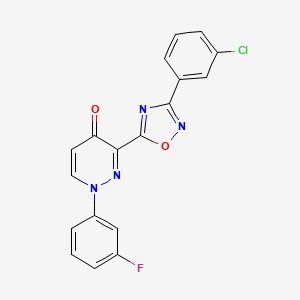![molecular formula C16H20N2O7 B2563346 dimethyl N-[(1,3-benzodioxol-5-ylmethyl)carbamoyl]-L-glutamate CAS No. 1013753-93-9](/img/structure/B2563346.png)
dimethyl N-[(1,3-benzodioxol-5-ylmethyl)carbamoyl]-L-glutamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl N-[(1,3-benzodioxol-5-ylmethyl)carbamoyl]-L-glutamate, also known as MDMA, is a synthetic compound that belongs to the class of phenethylamines. MDMA is a psychoactive drug that has been widely used as a recreational drug due to its euphoric effects. However, in recent years, MDMA has gained attention in the scientific community due to its potential therapeutic benefits.
Mecanismo De Acción
Dimethyl N-[(1,3-benzodioxol-5-ylmethyl)carbamoyl]-L-glutamate works by increasing the levels of neurotransmitters, including serotonin, dopamine, and norepinephrine, in the brain. This leads to increased feelings of euphoria, empathy, and sociability. dimethyl N-[(1,3-benzodioxol-5-ylmethyl)carbamoyl]-L-glutamate also activates the release of oxytocin, a hormone that is associated with social bonding and trust.
Biochemical and Physiological Effects:
dimethyl N-[(1,3-benzodioxol-5-ylmethyl)carbamoyl]-L-glutamate has a range of biochemical and physiological effects on the body. It increases heart rate, blood pressure, and body temperature. It also causes the release of stress hormones, such as cortisol and adrenaline. In high doses, dimethyl N-[(1,3-benzodioxol-5-ylmethyl)carbamoyl]-L-glutamate can lead to dehydration, hyperthermia, and other serious health complications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Dimethyl N-[(1,3-benzodioxol-5-ylmethyl)carbamoyl]-L-glutamate has advantages and limitations for lab experiments. Its psychoactive effects make it a useful tool for studying the neural mechanisms underlying social behavior and emotional processing. However, the complex synthesis process and potential health risks associated with dimethyl N-[(1,3-benzodioxol-5-ylmethyl)carbamoyl]-L-glutamate use limit its use in research.
Direcciones Futuras
For research on dimethyl N-[(1,3-benzodioxol-5-ylmethyl)carbamoyl]-L-glutamate include exploring its potential use in the treatment of other mental health conditions and developing safer synthesis methods.
Métodos De Síntesis
Dimethyl N-[(1,3-benzodioxol-5-ylmethyl)carbamoyl]-L-glutamate is synthesized by the reaction of safrole with hydrobromic acid and red phosphorus to produce 3,4-methylenedioxyphenyl-2-propanone (MDP2P). MDP2P is then reduced with sodium borohydride to produce dimethyl N-[(1,3-benzodioxol-5-ylmethyl)carbamoyl]-L-glutamate. The synthesis of dimethyl N-[(1,3-benzodioxol-5-ylmethyl)carbamoyl]-L-glutamate is a complex process that requires specialized equipment and expertise.
Aplicaciones Científicas De Investigación
Dimethyl N-[(1,3-benzodioxol-5-ylmethyl)carbamoyl]-L-glutamate has been studied for its potential therapeutic benefits in the treatment of various mental health conditions, including post-traumatic stress disorder (PTSD), anxiety, and depression. dimethyl N-[(1,3-benzodioxol-5-ylmethyl)carbamoyl]-L-glutamate-assisted psychotherapy has been shown to be effective in reducing symptoms of PTSD and improving overall mental health outcomes in clinical trials. dimethyl N-[(1,3-benzodioxol-5-ylmethyl)carbamoyl]-L-glutamate has also been studied for its potential use in couples therapy and end-of-life care.
Propiedades
IUPAC Name |
dimethyl (2S)-2-(1,3-benzodioxol-5-ylmethylcarbamoylamino)pentanedioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O7/c1-22-14(19)6-4-11(15(20)23-2)18-16(21)17-8-10-3-5-12-13(7-10)25-9-24-12/h3,5,7,11H,4,6,8-9H2,1-2H3,(H2,17,18,21)/t11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRTYLHLIHPDRAL-NSHDSACASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC(C(=O)OC)NC(=O)NCC1=CC2=C(C=C1)OCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)CC[C@@H](C(=O)OC)NC(=O)NCC1=CC2=C(C=C1)OCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methylpropyl 2-[3-(4-benzylpiperazin-1-yl)quinoxalin-2-yl]-2-cyanoacetate](/img/structure/B2563263.png)
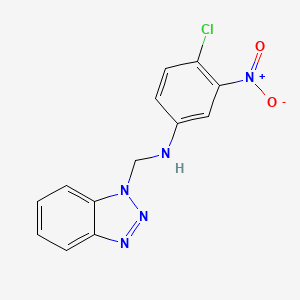
![Methyl 2-[4-(2,5-dioxopyrrolidin-1-yl)benzoyl]imino-3-(2-methoxyethyl)-1,3-benzothiazole-6-carboxylate](/img/structure/B2563265.png)
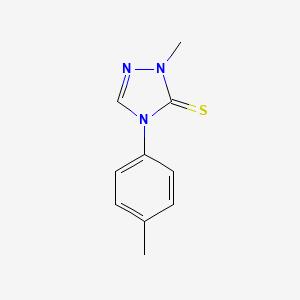
![6-Ethyl-7-hydroxy-3-(1-methylbenzimidazol-2-yl)-8-[(2-methylpiperidin-1-yl)methyl]chromen-4-one](/img/structure/B2563270.png)

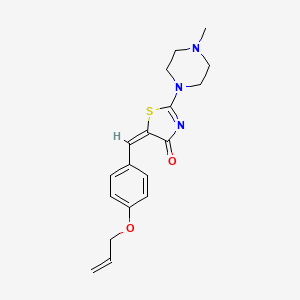
![N-(3-ethyl-4-methoxy-7-methyl-1,3-benzothiazol-2-ylidene)-4-[ethyl(phenyl)sulfamoyl]benzamide](/img/structure/B2563274.png)
![ethyl 4-[(7-hexyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)methyl]piperazine-1-carboxylate](/img/no-structure.png)
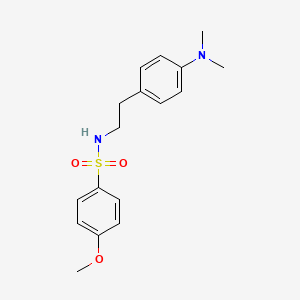

![N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-phenylpropanamide](/img/structure/B2563283.png)
